molecular formula C23H20N2O12S3 B161675 5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one CAS No. 10150-26-2

5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one

Cat. No.: B161675
CAS No.: 10150-26-2
M. Wt: 612.6 g/mol
InChI Key: DAWSNWWSQZPXHP-UHFFFAOYSA-N
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Description

5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one involves multiple steps, including the introduction of sulfonic acid groups and the incorporation of amino and methoxy groups. The reaction conditions typically involve the use of strong acids, such as sulfuric acid, and various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid groups and other functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Anthracenesulfonic acid: A simpler analog with similar sulfonic acid groups but lacking the additional functional groups.

    9,10-Anthracenedione: Another related compound with a different substitution pattern on the anthracene core.

Uniqueness

The uniqueness of 5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one lies in its complex structure, which provides a diverse range of chemical reactivity and potential applications. The combination of sulfonic acid, amino, and methoxy groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

CAS No.

10150-26-2

Molecular Formula

C23H20N2O12S3

Molecular Weight

612.6 g/mol

IUPAC Name

1-amino-4-[2-methoxy-5-(2-sulfooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C23H20N2O12S3/c1-36-17-7-6-12(38(28,29)9-8-37-40(33,34)35)10-15(17)25-16-11-18(39(30,31)32)21(24)20-19(16)22(26)13-4-2-3-5-14(13)23(20)27/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35)

InChI Key

DAWSNWWSQZPXHP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

10150-26-2

Synonyms

1-Amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-2-anthracenesulfonic acid

Origin of Product

United States

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